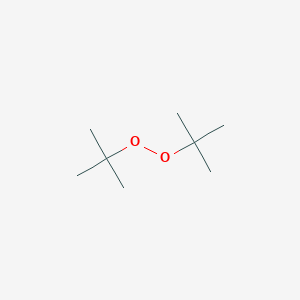
Fosetyl
説明
Fosetyl, also known as Fosetyl-Al, is an organophosphorus compound used as a fungicide . It is derived from ethylphosphite and is usually used as the aluminium salt . It has been approved for use under EU regulations .
Synthesis Analysis
Fosetyl is suspected to be formed as an artefact during the production or storage of wine . It is not amenable to the common multi-residue sample preparation methods .Molecular Structure Analysis
The molecular formula of Fosetyl is C2H7O3P . It has an average mass of 110.049 Da and a mono-isotopic mass of 110.013283 Da .Physical And Chemical Properties Analysis
Fosetyl-Aluminium has a melting point of 215 °C . It contains 7.6 % (w/w) aluminium . More detailed physical and chemical properties are not available in the retrieved resources.科学的研究の応用
Pesticide Risk Assessment : Fosetyl is primarily used as a fungicide, with applications on grapes, citrus, and pome fruits. The European Food Safety Authority conducted a peer review of fosetyl's risk assessments, considering its use in agriculture (Arena et al., 2018).
Wine Production : Fosetyl formation occurs during winemaking, with grape juices spiked with phosphonic acid resulting in detectable amounts of fosetyl in wines. This indicates a chemical origin of fosetyl in wine matrices (Tonidandel et al., 2018).
Antibacterial Activity : Fosetyl-Al, the aluminium salt of ethyl-phosphite, has been shown to have antibacterial properties, particularly effective against Pseudomonas syringae on plant surfaces. This study highlights its potential as a direct antibacterial product (Bultreys et al., 2018).
Airborne Particulate Matter Analysis : Fosetyl-aluminum residues in air particulate matter can be analyzed using liquid chromatography-tandem mass spectrometry, indicating its environmental presence and potential health implications (Buiarelli et al., 2018).
Plant Disease Control : Fosetyl-Al has been effective in reducing crown and root rot disease in apple trees, demonstrating its utility in agricultural plant disease control (Utkhede & Smith, 1991).
Ecotoxicological Assessment : Research on fosetyl-Al's effects on model organisms Danio rerio and Enchytraeus crypticus indicates that it may not be safe for these species at higher concentrations, highlighting environmental and ecotoxicological concerns (Barreto et al., 2021).
Plant Defense Responses : Fosetyl-Al can modify defense responses in tobacco and capsicum, enhancing resistance to diseases like Phytophthora nicotianae var. parasitica (Guest, 1984).
Plant Defense Enhancement : It enhances natural plant defenses, showing activity against bacteria and ascomycetes in apples and pears. This includes triggering pathways such as salicylic acid, jasmonic acid, and ethylene (Petre et al., 2015).
Regulation of Fosetyl Residues : Regulatory assessments are conducted to modify the maximum residue levels for fosetyl in various fruits, ensuring consumer health safety (Bellisai et al., 2022).
Control of Plant Diseases : Research shows that fosetyl-Al and metalaxyl can reduce disease severity in apple rootstocks affected by Phytophthora root and stem rot (Tidball, 1987).
Phytophthora Disease Control : The sensitivity of Pythium species to fosetyl-Al has been evaluated, indicating its effectiveness in controlling Pythium damping-off in forest nurseries (Weiland et al., 2014).
Phytoalexin Accumulation : Fosetyl-Al influences phytoalexin accumulation in grapevine interactions with Plasmopara viticola, suggesting a complex mode of action involving direct and indirect effects on fungal pathogens (Dercks & Creasy, 1989).
Control of Avocado Disease : Different application methods of fosetyl-Al have been evaluated for controlling avocado stem canker disease, highlighting its efficacy in plant disease management (El-Hamalawi et al., 1995).
Impact on Onion Growth : The impact of fosetyl-Al on the growth of onion plants, both mycorrhizal and nonmycorrhizal, has been studied, showing no adverse effects on plant growth (Despatie et al., 2005).
Ornamental Plant Disease Control : Factors affecting the efficacy of fosetyl-Al in controlling bacterial diseases on ornamentals have been investigated, indicating its varied effectiveness based on pH and application methods (Chase, 1993).
Citrus Disease Management : The effect of fosetyl-Al on controlling citrus gummosis disease has been evaluated, demonstrating both protective and curative effects (Erkiliç & Canihoş, 1999).
Residue Analysis in Wheat Flour : A novel method for determining fosetyl-Al residue in wheat flour highlights its presence in food products and the importance of monitoring its levels for consumer safety (Li et al., 2021).
Residue Levels in Citrus Fruits : Adjustments to the maximum residue levels for fosetyl/phosphonic acid in citrus fruits have been proposed, ensuring the safe use of potassium phosphonates (Bellisai et al., 2021).
Nanocrystal Production and Antibacterial Efficacy : The production of fosetyl-Al nanocrystals and their human toxicity and antibacterial efficacy against Xylella fastidiosa have been explored, offering a nanotechnological approach to pesticide formulation (Baldassarre et al., 2020).
Regulation in Tree Nuts and Potatoes : Modifications to the existing maximum residue levels for fosetyl-Al in tree nuts, pome fruit, peach, and potato have been considered, reflecting its widespread use in various crops (Brancato et al., 2018).
作用機序
Safety and Hazards
The WHO classification of Fosetyl is class U, unlikely to present an acute hazard in normal use . The EU hazard classification for labelling of technical active according to regulation EC/790/2009 is Xi (irritant) and R41 (risk of severe eye irritation) and “serious eye damage”, Category 1 (H 318) .
特性
IUPAC Name |
ethoxy-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O3P/c1-2-5-6(3)4/h2H2,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGGJHBMLMRFJ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057990 | |
| Record name | Fosetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15845-66-6 | |
| Record name | Fosetyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSETYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUL337Z2KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



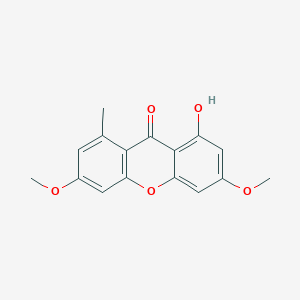

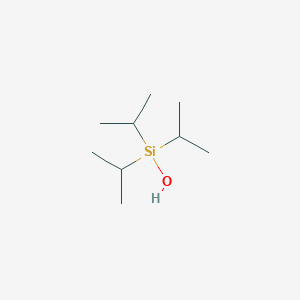
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
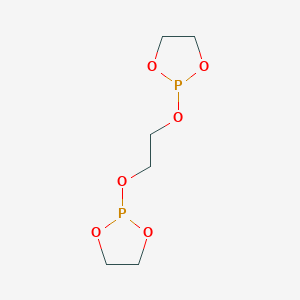
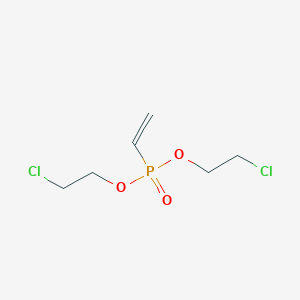

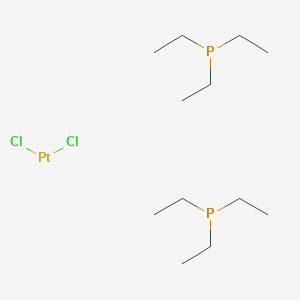

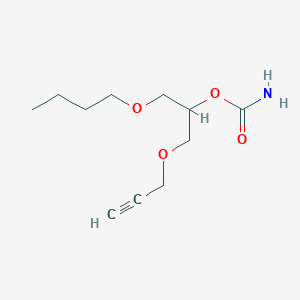

![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
